rel-(1R,2S,3S)-3-(dibenzylamino)cyclohexane-1,2-diol
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Overview
Description
“rel-(1R,2S,3S)-3-(dibenzylamino)cyclohexane-1,2-diol” is a chiral compound featuring a cyclohexane ring substituted with a dibenzylamino group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rel-(1R,2S,3S)-3-(dibenzylamino)cyclohexane-1,2-diol” typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced via hydroboration-oxidation or other hydroxylation reactions.
Attachment of the Dibenzylamino Group: The dibenzylamino group can be attached through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups or the cyclohexane ring.
Substitution: The dibenzylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Modified cyclohexane derivatives.
Substitution Products: Various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in asymmetric synthesis due to its chiral nature.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Binding Studies: Investigated for its binding affinity to various biological receptors.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of fine chemicals and specialty compounds.
Mechanism of Action
The mechanism of action of “rel-(1R,2S,3S)-3-(dibenzylamino)cyclohexane-1,2-diol” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through competitive inhibition, allosteric modulation, or receptor binding, leading to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2-diol: Lacks the dibenzylamino group.
Dibenzylamine: Lacks the cyclohexane ring and hydroxyl groups.
Chiral Amino Alcohols: Similar structure but different substituents.
Uniqueness
“rel-(1R,2S,3S)-3-(dibenzylamino)cyclohexane-1,2-diol” is unique due to its specific combination of a chiral cyclohexane ring, dibenzylamino group, and hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C20H25NO2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(1R,2S,3S)-3-(dibenzylamino)cyclohexane-1,2-diol |
InChI |
InChI=1S/C20H25NO2/c22-19-13-7-12-18(20(19)23)21(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11,18-20,22-23H,7,12-15H2/t18-,19+,20-/m0/s1 |
InChI Key |
LCYFRMAJUZEBOV-ZCNNSNEGSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H]([C@@H](C1)O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
C1CC(C(C(C1)O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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